4-Chloro-5-methylisoxazole-3-carboxamide

Description

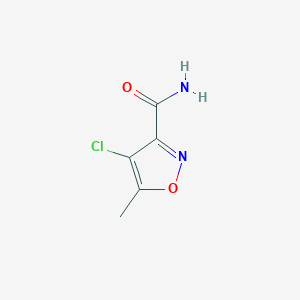

4-Chloro-5-methylisoxazole-3-carboxamide is a heterocyclic compound featuring an isoxazole ring substituted with chlorine at position 4, a methyl group at position 5, and a carboxamide group at position 3. The carboxamide group distinguishes it from similar compounds by enabling hydrogen bonding, which can enhance solubility and biological interactions .

Properties

Molecular Formula |

C5H5ClN2O2 |

|---|---|

Molecular Weight |

160.56 g/mol |

IUPAC Name |

4-chloro-5-methyl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C5H5ClN2O2/c1-2-3(6)4(5(7)9)8-10-2/h1H3,(H2,7,9) |

InChI Key |

ODLUWYMQFBTLTH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NO1)C(=O)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Substituent Effects

The table below compares 4-Chloro-5-methylisoxazole-3-carboxamide with key analogues reported in the evidence:

Key Observations :

- The carboxamide group in the target compound likely improves solubility in polar solvents compared to methyl or halogen-only analogues .

- Amino-substituted derivatives (e.g., 5-amino-4-chloro-3-methylisoxazole) exhibit higher reactivity in nucleophilic substitutions, whereas carboxamides are more stable .

Physical Properties

Melting points and solubility trends for isoxazole derivatives vary significantly with substituents:

Analysis :

- Nitro groups increase melting points due to strong intermolecular forces .

- Chloro and methyl groups enhance lipophilicity, reducing aqueous solubility .

- The carboxamide group in the target compound may lower the melting point compared to nitro derivatives but improve water solubility via H-bonding .

Reactivity in Heterocyclizations

- 5-Amino-3-methylisoxazole (precursor in ) reacts with aldehydes and ketones to form polycyclic structures via multicomponent reactions. The amino group acts as a nucleophile, enabling cyclization .

- Carboxamide derivatives are less reactive in such reactions but serve as stable intermediates for drug design (e.g., kinase inhibitors) .

Functional Group Transformations

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-chloro-5-methylisoxazole-3-carboxamide typically involves:

- Construction of the isoxazole ring system.

- Introduction of the chlorine substituent at position 4.

- Functionalization of the carboxylic acid group to the corresponding carboxamide.

These steps can be achieved through various synthetic routes, including metal-catalyzed cycloaddition, halogenation reactions, and amide coupling techniques.

Isoxazole Ring Formation

The isoxazole core is commonly synthesized via 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes or alkenes. Recent advances emphasize metal-free synthetic routes to avoid the drawbacks of metal catalysts such as toxicity, cost, and waste generation. Metal-free methods proceed under mild conditions, often at room temperature, with good chemo- and regioselectivity, making them attractive for isoxazole synthesis.

Key Points on Isoxazole Ring Synthesis:

- The (3 + 2) cycloaddition between nitrile oxides and alkynes is the predominant method.

- Two mechanisms are proposed: a concerted pericyclic pathway and a stepwise diradical intermediate formation, with the concerted mechanism being widely accepted.

- Metal catalysts such as Cu(I), Ru(II), and Pd have been used but are increasingly replaced by metal-free protocols for environmental and economic reasons.

- Microwave-assisted green synthesis and solid-supported reagents have been explored to enhance yields and reduce reaction times.

| Method Type | Catalyst/Condition | Advantages | Disadvantages |

|---|---|---|---|

| Metal-catalyzed | Cu(I), Ru(II), Pd complexes | High yields, regioselectivity | Toxicity, cost, waste |

| Metal-free | Base-promoted, solvent-free | Eco-friendly, mild conditions | Sometimes lower yields |

| Microwave-assisted | Cu(I) catalyst + microwaves | Rapid, green synthesis | Requires specialized equipment |

Conversion to Carboxamide Functionality

The carboxylic acid or ester group at position 3 of the isoxazole ring is converted to the carboxamide via amide coupling reactions.

- Activation of the carboxylic acid or ester intermediate using coupling agents such as HOBt (1-Hydroxybenzotriazole) and DICI (Diisopropylcarbodiimide).

- Reaction with ammonia or amine sources to form the carboxamide.

- Purification by crystallization or chromatography.

- Coupling reactions using HOBt and DICI have been reported to give moderate to good yields (~78%).

- Optimization of reaction conditions, including solvent choice, temperature, and reagent stoichiometry, can improve yields and purity.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Isoxazole ring formation | 1,3-Dipolar cycloaddition | Nitrile oxide + alkyne, metal-free or Cu(I) catalysis | Isoxazole core with regioselectivity |

| Chlorination at C-4 | Electrophilic substitution | HCl (35–40%), H2O2 (30–40%), dichloroethane, 20–70 °C | 4-Chloro substituted isoxazole derivative |

| Amide formation at C-3 | Amide coupling | HOBt, DICI, ammonia or amines | This compound |

Research Notes and Considerations

- Metal-free synthetic routes are preferred for environmental and cost reasons, especially in industrial settings.

- Precise control of temperature and reagent addition rates is critical for successful chlorination without over-oxidation or side reactions.

- The choice of solvent and purification steps significantly affects the yield and purity of the final carboxamide product.

- Recent research emphasizes green chemistry approaches, including microwave assistance and solid-supported reagents to improve efficiency.

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-methylisoxazole-3-carboxamide?

- Methodological Answer: The compound can be synthesized via amide coupling using carboxylic acid derivatives and substituted anilines. For example, 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid reacts with 5-chloro-2-methylaniline under standard coupling conditions (e.g., EDCI/HOBt or DCC) to yield the carboxamide product. Reaction optimization may involve adjusting stoichiometry, temperature, and solvent polarity to improve yields, which are often low (e.g., 18% isolated yield in one protocol) . Pre-functionalized isoxazole cores, such as methyl esters (e.g., methyl 3-methoxyisoxazole-5-carboxylate), can also serve as intermediates, with methoxy groups introduced via alkylation using K₂CO₃ and CH₃I .

Table 1: Example Synthesis Conditions

| Reactants | Coupling Agent | Solvent | Yield | Reference |

|---|---|---|---|---|

| 5-(4-Fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid + 5-chloro-2-methylaniline | EDCI/HOBt | DMF | 18% | |

| Methyl 3-hydroxyisoxazole-5-carboxylate + CH₃I | K₂CO₃ | DMF | 66% |

Q. How is this compound characterized post-synthesis?

- Methodological Answer: Characterization involves 1H/13C NMR to confirm substituent positions and purity (e.g., δ=10.36 ppm for hydroxyl protons in DMSO-d6) and HRMS for molecular weight validation (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) . X-ray crystallography may resolve 3D conformation, particularly for derivatives with bulky substituents (e.g., chlorophenyl groups), to analyze bond angles and steric effects .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer: Refer to safety data sheets (SDS) for analogous carboxamides (e.g., N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide), which classify hazards as H302 (oral toxicity), H315 (skin irritation), and H319 (eye irritation). Use PPE (gloves, goggles), work in a fume hood, and store at 0–6°C for moisture-sensitive derivatives. In case of exposure, rinse with water and consult a physician .

Advanced Research Questions

Q. How can palladium-catalyzed C–H functionalization be applied to modify this compound?

- Methodological Answer: The 5-methylisoxazole-3-carboxamide group acts as a directing group for γ-C(sp³)-H acetoxylation in amino acid derivatives. Use Pd(OAc)₂ as a catalyst with oxidants like PhI(OAc)₂ in acetic acid at 80°C. This method enables selective modification of primary γ-C–H bonds in valine, threonine, or isoleucine derivatives, facilitating applications in protein semisynthesis (e.g., histone H3 modification) .

Q. How can structure-activity relationships (SAR) be analyzed for biological activity?

- Methodological Answer: Design analogs with substitutions at the 4-chloro , 5-methyl , or carboxamide positions. Test mitochondrial modulation (e.g., calcium retention capacity in isolated mouse liver mitochondria) or enzyme inhibition (e.g., using fluorogenic substrates). For example, diarylisoxazole-3-carboxamides show potency as mitochondrial permeability transition pore inhibitors, with EC₅₀ values correlated to electron-withdrawing substituents (e.g., fluoro, nitro groups) .

Table 2: Biological Assay Parameters

Q. What strategies address low yields in carboxamide synthesis?

- Methodological Answer: Low yields (e.g., 18% in ) may stem from poor solubility or side reactions. Mitigate by:

- Solvent optimization : Replace DMF with THF or DCM for less polar intermediates.

- Catalyst screening : Test coupling agents like HATU vs. EDCI for sterically hindered amines.

- Microwave-assisted synthesis : Reduce reaction time and improve homogeneity.

- Protecting groups : Temporarily block reactive hydroxyl or amine groups (e.g., using TBS or Boc) .

Contradictions and Limitations

- reports yields as low as 18% for amide coupling, while achieves 66% for methyl ester alkylation, highlighting the sensitivity of reaction conditions to substituent effects.

- Safety data in conflict with commercial SDS (e.g., absence of ecotoxicity data), emphasizing the need for compound-specific testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.